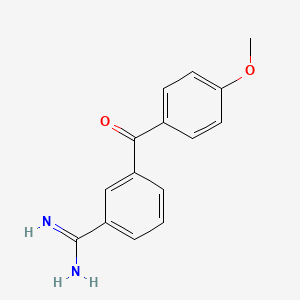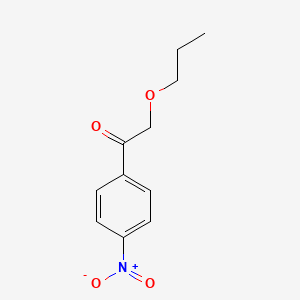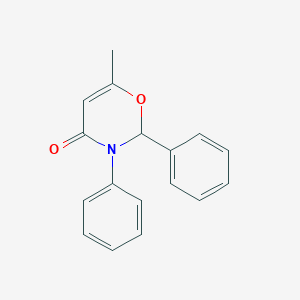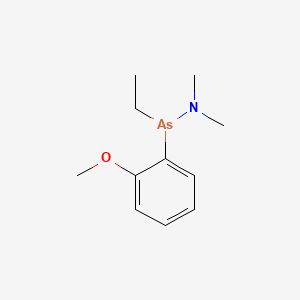
4,4'-(Ethene-1,1-diyl)bis(N,N,3-trimethylaniline)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-(Ethene-1,1-diyl)bis(N,N,3-trimethylaniline) is an organic compound characterized by its unique structure, which includes two N,N,3-trimethylaniline groups connected by an ethene-1,1-diyl bridge
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(Ethene-1,1-diyl)bis(N,N,3-trimethylaniline) typically involves a condensation reaction. One common method is the reaction of N,N,3-trimethylaniline with an appropriate ethene-1,1-diyl precursor under acidic conditions, such as using p-toluenesulfonic acid as a catalyst . The reaction is carried out under controlled temperature and pressure to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-efficiency and scalability, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.
Analyse Des Réactions Chimiques
Types of Reactions
4,4’-(Ethene-1,1-diyl)bis(N,N,3-trimethylaniline) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce amine derivatives.
Applications De Recherche Scientifique
4,4’-(Ethene-1,1-diyl)bis(N,N,3-trimethylaniline) has several scientific research applications:
Organic Electronics: Used as a component in organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its electronic properties.
Materials Science: Employed in the development of advanced materials with specific optical and electronic characteristics.
Biological Research: Investigated for its potential interactions with biological molecules and its effects on cellular processes.
Medicinal Chemistry: Explored for its potential therapeutic applications, including as a precursor for drug development.
Mécanisme D'action
The mechanism by which 4,4’-(Ethene-1,1-diyl)bis(N,N,3-trimethylaniline) exerts its effects involves its interaction with molecular targets and pathways. The compound’s electronic structure allows it to participate in electron transfer processes, which can influence various biochemical pathways. Its interaction with specific enzymes or receptors can modulate their activity, leading to potential therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’-(Ethene-1,2-diyl)bis(N,N-diphenylaniline): Similar structure but with diphenylaniline groups instead of trimethylaniline.
4,4’-(Ethene-1,2-diyl)bis(2-methoxyphenol): Contains methoxyphenol groups, offering different electronic properties.
4,4’-(Ethene-1,2-diyl)dipyridinium: Features pyridinium groups, used in coordination chemistry.
Uniqueness
4,4’-(Ethene-1,1-diyl)bis(N,N,3-trimethylaniline) is unique due to its specific electronic properties and structural configuration, which make it suitable for specialized applications in organic electronics and materials science. Its trimethylaniline groups provide distinct reactivity and interaction profiles compared to other similar compounds.
Propriétés
Numéro CAS |
61359-83-9 |
|---|---|
Formule moléculaire |
C20H26N2 |
Poids moléculaire |
294.4 g/mol |
Nom IUPAC |
4-[1-[4-(dimethylamino)-2-methylphenyl]ethenyl]-N,N,3-trimethylaniline |
InChI |
InChI=1S/C20H26N2/c1-14-12-17(21(4)5)8-10-19(14)16(3)20-11-9-18(22(6)7)13-15(20)2/h8-13H,3H2,1-2,4-7H3 |
Clé InChI |
NDPHONJMRACELW-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)N(C)C)C(=C)C2=C(C=C(C=C2)N(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(4aS,10bR)-3,4,4a,5,6,10b-Hexahydro-2H-naphtho[1,2-b]pyran](/img/structure/B14593120.png)



![2(1H)-Pyrimidinone, 1,3-diethyl-4-[(ethylmethylamino)methyl]tetrahydro-](/img/structure/B14593139.png)


![1,1',1''-[Benzene-1,2,4-triyltris(methylene)]tris[4-(methoxymethyl)benzene]](/img/structure/B14593148.png)

![1-[4-(Benzyloxy)-6-hydroxy-2-methoxy-3-methylphenyl]ethan-1-one](/img/structure/B14593162.png)
![3-([1,1'-Biphenyl]-4-yl)-1-(5-nitrothiophen-2-yl)prop-2-en-1-one](/img/structure/B14593169.png)
![2-Azoniaspiro[4.5]decane, 2-methyl-2-(phenylmethyl)-, iodide](/img/structure/B14593171.png)
